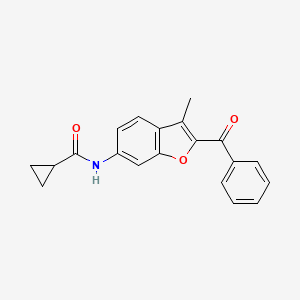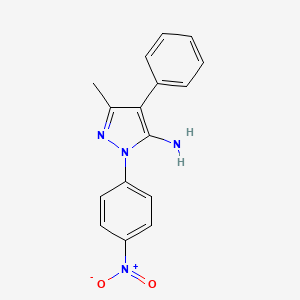![molecular formula C27H34N4O4S B2877987 N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide CAS No. 1223904-97-9](/img/structure/B2877987.png)
N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide is a complex organic compound with a unique structure that includes a quinazolinone core, an amide linkage, and a methylthio-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amide Linkage: This step involves the reaction of the quinazolinone intermediate with an amine, such as 3-methylbutylamine, under suitable conditions.
Attachment of the Methylthio-Substituted Phenyl Group: This can be done through a nucleophilic substitution reaction, where the phenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amide and phenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The methylthio-substituted phenyl group can enhance binding affinity and specificity through hydrophobic interactions and potential sulfur-aromatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-{1-[(2-methylbutyl)amino]ethyl}phenyl)acetamide
- N-(3-{1-[(2-methylbutyl)amino]ethyl}phenyl)acetamide
Uniqueness
N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide stands out due to its combination of a quinazolinone core and a methylthio-substituted phenyl group, which may confer unique biological and chemical properties not found in similar compounds.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-5-[1-[2-(3-methylsulfanylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-19(2)14-15-28-24(32)13-6-7-16-30-26(34)22-11-4-5-12-23(22)31(27(30)35)18-25(33)29-20-9-8-10-21(17-20)36-3/h4-5,8-12,17,19H,6-7,13-16,18H2,1-3H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXJPRVTQVLUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2877904.png)



![N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2877911.png)

![1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877915.png)
![7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2877916.png)

![3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2877919.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)


![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)
